N-(1-benzofuran-4-ylmethyl)-3-propan-2-yl-1,2-oxazole-4-carboxamide
Description
N-(1-benzofuran-4-ylmethyl)-3-propan-2-yl-1,2-oxazole-4-carboxamide is a synthetic compound that features a benzofuran ring, an oxazole ring, and a carboxamide group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Properties
IUPAC Name |
N-(1-benzofuran-4-ylmethyl)-3-propan-2-yl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10(2)15-13(9-21-18-15)16(19)17-8-11-4-3-5-14-12(11)6-7-20-14/h3-7,9-10H,8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHKXARZALMEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC=C1C(=O)NCC2=C3C=COC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-4-ylmethyl)-3-propan-2-yl-1,2-oxazole-4-carboxamide typically involves the construction of the benzofuran and oxazole rings followed by their coupling. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which provides high yields and fewer side reactions . The oxazole ring can be synthesized via cyclization reactions involving alkynes and nitrogen sources . The final coupling step to form the carboxamide group may involve amide bond formation reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. Catalysts and reagents would be selected to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-4-ylmethyl)-3-propan-2-yl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Dihydrooxazole derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological pathways involving benzofuran and oxazole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-4-ylmethyl)-3-propan-2-yl-1,2-oxazole-4-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The benzofuran ring may interact with DNA or proteins, leading to anti-tumor or antibacterial effects. The oxazole ring may enhance the compound’s binding affinity and specificity for its targets. Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar in structure to benzofuran derivatives but contain a sulfur atom instead of oxygen.
Indole derivatives: Contain a fused benzene and pyrrole ring, similar to the benzofuran structure.
Uniqueness
N-(1-benzofuran-4-ylmethyl)-3-propan-2-yl-1,2-oxazole-4-carboxamide is unique due to the combination of the benzofuran and oxazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the carboxamide group also adds to its versatility in forming hydrogen bonds and interacting with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
